2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H26N6O2S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a derivative of pyrazolo-triazole compounds that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C26H25N6O2S with a molecular weight of approximately 504.58 g/mol. The structure incorporates various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a][1,2,4]triazole derivatives. The compound under discussion has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
The proposed mechanism of action includes:
- Inhibition of Key Enzymes : The compound interacts with specific molecular targets such as Bruton’s tyrosine kinase (BTK), AKT, and mTOR pathways. These interactions are crucial for regulating cell growth and survival.
- Induction of Apoptosis : Studies indicate that the compound promotes apoptosis through the activation of caspases (caspase 3/7 and caspase 9), which are essential for programmed cell death.
- Regulation of Gene Expression : The compound may influence the expression levels of proteins involved in apoptosis and autophagy, such as p53 and Bax.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
MDA-MB-231 | 8.3 | Inhibition of mTOR signaling |
HCT-116 (Colon Cancer) | 6.2 | Suppression of cell viability |
These results indicate that the compound exhibits significant cytotoxicity against breast and colon cancer cell lines while showing lower toxicity towards normal cells.
Case Studies
A notable study focused on the anticancer effects of pyrazolo[1,5-a][1,2,4]triazole derivatives demonstrated that compounds similar to the one discussed here could effectively limit tumor growth in xenograft models. The study reported a reduction in tumor volume by approximately 60% when treated with a related pyrazolo derivative.
Properties
CAS No. |
1207024-39-2 |
---|---|
Molecular Formula |
C23H26N6O2S |
Molecular Weight |
450.56 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C23H26N6O2S/c1-2-3-14-31-18-8-6-17(7-9-18)19-15-20-22-24-25-23(28(22)12-13-29(20)26-19)32-16-21(30)27-10-4-5-11-27/h6-9,12-13,15H,2-5,10-11,14,16H2,1H3 |
InChI Key |
BVYUIDJPYRXKBV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC5)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.